tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate
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Overview
Description
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate is an organic compound with the molecular formula C11H14ClNO4. This compound is characterized by the presence of a tert-butyl ester group, a chloro-substituted pyridine ring, and a nitro group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate typically involves the reaction of 6-chloro-3-nitropyridine-2-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 6-chloro-3-aminopyridine-2-yl acetate.
Ester hydrolysis: Formation of 6-chloro-3-nitropyridine-2-yl acetic acid.
Scientific Research Applications
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of bioactive compounds. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl bromoacetate
Uniqueness
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the chloro and nitro groups provides versatility in synthetic applications, while the tert-butyl ester group offers stability and ease of handling .
Properties
CAS No. |
653574-62-0 |
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Molecular Formula |
C11H13ClN2O5 |
Molecular Weight |
288.68 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloro-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C11H13ClN2O5/c1-11(2,3)19-9(15)6-18-10-7(14(16)17)4-5-8(12)13-10/h4-5H,6H2,1-3H3 |
InChI Key |
VCUYLIGGRXJOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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